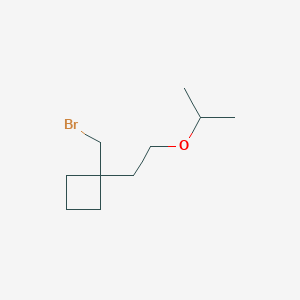
1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclobutane is an organic compound that features a cyclobutane ring substituted with a bromomethyl group and a 2-isopropoxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclobutane typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl-substituted cyclobutane derivative using bromine (Br2) in the presence of a radical initiator.
Attachment of the 2-Isopropoxyethyl Group: The 2-isopropoxyethyl group can be attached through nucleophilic substitution reactions involving an appropriate alkyl halide and an isopropoxyethyl nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclobutane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as alkoxides, amines, and thiolates. Reaction conditions may involve polar aprotic solvents and mild heating.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include derivatives with new substituents replacing the bromomethyl group.
Oxidation: Products include alcohols, aldehydes, or ketones.
Reduction: The major product is the corresponding methyl-substituted cyclobutane.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclobutane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclobutane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack, while the 2-isopropoxyethyl group can influence the compound’s reactivity and solubility. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Bromomethyl)cyclobutane: Lacks the 2-isopropoxyethyl group, resulting in different reactivity and applications.
1-(Chloromethyl)-1-(2-isopropoxyethyl)cyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different chemical properties.
1-(Bromomethyl)-1-(2-methoxyethyl)cyclobutane: Similar structure but with a methoxyethyl group instead of an isopropoxyethyl group, affecting its solubility and reactivity.
Uniqueness
1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclobutane is unique due to the presence of both the bromomethyl and 2-isopropoxyethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C10H19BrO |
|---|---|
Molekulargewicht |
235.16 g/mol |
IUPAC-Name |
1-(bromomethyl)-1-(2-propan-2-yloxyethyl)cyclobutane |
InChI |
InChI=1S/C10H19BrO/c1-9(2)12-7-6-10(8-11)4-3-5-10/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
CPVLCKBSSWSVQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCCC1(CCC1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(furan-2-yl)-3-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid](/img/structure/B13521646.png)
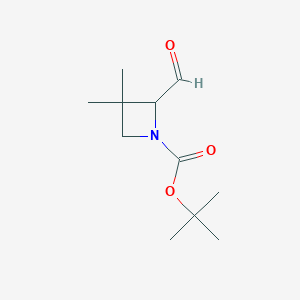
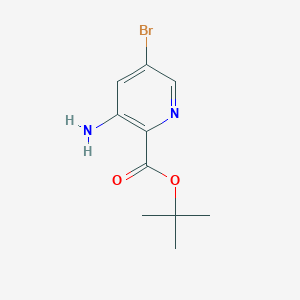
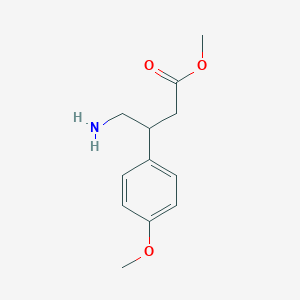
![4-[(3-Pyrazolyl)oxy]piperidine](/img/structure/B13521670.png)
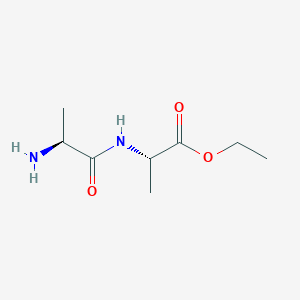
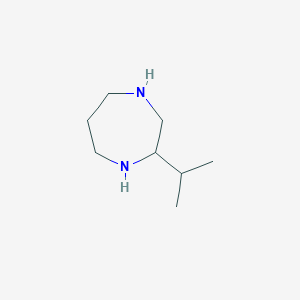

![rac-(1R,3S)-3-[(piperidine-1-sulfonyl)methyl]cyclopentan-1-amine hydrochloride](/img/structure/B13521697.png)
![1,3-Dioxoisoindolin-2-YL bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13521700.png)

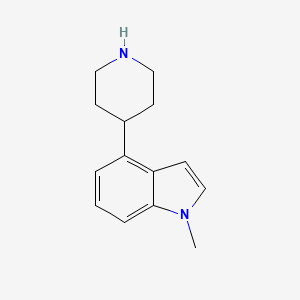
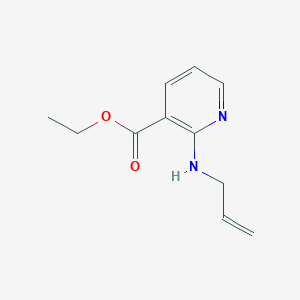
![(2,2-Dimethylpropyl)[(thiophen-3-yl)methyl]amine](/img/structure/B13521726.png)
